molecular formula C9H14ClNO2 B1461631 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride CAS No. 98959-77-4

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

Cat. No.: B1461631
CAS No.: 98959-77-4
M. Wt: 203.66 g/mol
InChI Key: YCFXTJDWVNEVEX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (CAS: 100956-00-1) is an organic compound with the molecular formula C₁₅H₁₈ClNO₂ and a molecular weight of 279.77 g/mol. Its structure features a phenoxy group substituted with a methoxy moiety at the para position, linked to an ethylamine backbone via an ether bond, and stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-(4-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXTJDWVNEVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98959-77-4
Record name 1-(2-aminoethoxy)-4-methoxybenzene hydrochloride
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Preparation Methods

Nucleophilic Substitution Route Starting from 4-Methoxyphenol

A common and well-documented synthetic route involves the following key steps:

Step Reaction Description Reagents/Conditions Outcome
1 Ether formation by reaction of 4-methoxyphenol with 1,2-dichloroethane NaOH, reflux Formation of 1-(2-chloroethoxy)-4-methoxybenzene
2 Conversion of chloro compound to phthalimide derivative Potassium phthalimide, DMF, 130°C Formation of 2-(4-methoxyphenoxy)ethyl phthalimide
3 Deprotection of phthalimide to free amine Methylamine, 85°C Formation of 2-(4-methoxyphenoxy)ethan-1-amine
4 Formation of hydrochloride salt HCl in ethanol or ether This compound

This method is adapted from analogous syntheses of related compounds such as 2-(2-methoxyphenoxy)ethanamine derivatives, where the phthalimide route is used to introduce the amine functionality cleanly and efficiently, avoiding over-alkylation and side reactions.

Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves:

  • Bromination of 4-methoxyphenol at the 3-position using N-bromosuccinimide (NBS) under controlled low temperature (0–5°C) in dichloromethane.
  • Reaction of the resulting 3-bromo-4-methoxyphenol with 2-chloroethylamine hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Purification by recrystallization or column chromatography.

While this method is more specific to 3-bromo derivatives, it demonstrates key principles applicable to the preparation of this compound, especially regarding solvent choice, temperature control, and catalysis to optimize yields and purity.

Preparation via Reduction of Oxime Intermediates

Another advanced synthetic route involves:

  • Preparation of 2-(4-methoxyphenoxy)-1-phenylethan-1-one oxime by reaction of the corresponding ketone with hydroxylamine hydrochloride in ethanol-water mixture under reflux.
  • Catalytic hydrogenation of the oxime using platinum on carbon (Pt/C) catalyst under hydrogen pressure (e.g., 2 MPa) at room temperature.
  • Isolation of the free amine followed by conversion to hydrochloride salt.

This method, while more complex, offers high selectivity and purity, suitable for sensitive pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages
Phthalimide Route 4-Methoxyphenol, 1,2-dichloroethane, potassium phthalimide, methylamine Reflux, 85–130°C High selectivity, avoids over-alkylation, scalable Multi-step, requires phthalimide handling
SNAr Route 4-Methoxyphenol, NBS, 2-chloroethylamine hydrochloride, DMF, phase-transfer catalyst 0–5°C bromination, 60–80°C substitution Efficient, fewer steps, adaptable Requires careful temperature control, possible side reactions
Oxime Reduction Ketone precursor, hydroxylamine hydrochloride, Pt/C, H2 Reflux, 2 MPa H2, room temp High purity, selective Requires hydrogenation setup, longer process

Research Findings and Optimization Insights

  • Temperature control during bromination and substitution steps is critical to minimize side reactions such as polybromination or over-alkylation.
  • Solvent selection affects reaction rates and yields; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Phase-transfer catalysts improve the reaction interface between organic and aqueous phases, increasing product yield.
  • The phthalimide protection-deprotection strategy is advantageous for controlling amine introduction, especially in multi-step syntheses targeting high purity products.
  • Catalytic hydrogenation of oximes provides a clean conversion to amines, useful for sensitive substrates where harsh conditions are undesirable.
  • Industrial scale production favors routes minimizing hazardous reagents such as hydrazine or liquid ammonia due to safety and cost concerns.

Summary Table of Typical Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Ether formation 4-Methoxyphenol, 1,2-dichloroethane, NaOH Water/organic Reflux (~100°C) 6–12 h Base-mediated nucleophilic substitution
Phthalimide substitution Potassium phthalimide DMF 130°C 6 h High temperature facilitates substitution
Deprotection Methylamine Ethanol 85°C 4 h Removes phthalimide protecting group
Bromination (if applicable) NBS DCM 0–5°C 1–2 h Controlled halogenation
Amination (SNAr) 2-Chloroethylamine hydrochloride, catalyst DMF 60–80°C 4–8 h Phase-transfer catalysis improves yield
Oxime formation Hydroxylamine hydrochloride, NaOAc EtOH/H2O Reflux 4 h Forms oxime intermediate
Oxime reduction Pt/C, H2 (2 MPa) EtOH Room temp 24 h Catalytic hydrogenation

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-methoxyphenoxy)ethanal or 2-(4-methoxyphenoxy)ethanoic acid.

    Reduction: Formation of 2-(4-methoxyphenoxy)ethanol or 2-(4-methoxyphenoxy)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of substituted phenethylamine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
2-(4-Methoxyphenoxy)ethan-1-amine HCl 4-Methoxyphenoxy C₁₅H₁₈ClNO₂ 279.77 Bulky para-substituted phenoxy group
2-(4-Methylsulfanylphenoxy)ethan-1-amine HCl 4-Methylthiophenoxy C₉H₁₂ClNOS 233.72* Sulfur-containing substituent (higher lipophilicity)
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl (2C-D) 2,5-Dimethoxyphenyl C₁₀H₁₆ClNO₂ 217.69 Psychedelic analog; serotonin receptor ligand
2-(Thiophen-2-yl)ethan-1-amine HCl Thiophene-2-yl C₆H₁₀ClNS 163.67 Heterocyclic aromatic ring (altered electronic properties)
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl 6-Methoxyindole C₁₁H₁₅ClN₂O 234.71 Indole core (potential TAAR1/5-HT2A affinity)
2-(3-(4′-Chloro-biphenyl)triazolyl)ethan-1-amine HCl Triazole-linked biphenyl C₁₆H₁₅Cl₂N₅ 364.23 TAAR1 agonist; antipsychotic candidate

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The methoxyphenoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller substituents like methoxy (2C-D) or methylthio . Heterocyclic replacements (e.g., thiophene or indole) alter electronic properties and may influence affinity for targets like TAAR1 or serotonin receptors .

Synthetic Routes :

  • Many analogs, including the target compound, are synthesized via HCl salt formation using hydrogen chloride in solvents like ethyl acetate (EA) or 1,4-dioxane .
  • Triazole- and oxadiazole-containing derivatives require multi-step protocols involving cyclization or nucleophilic substitution .

Physicochemical Property Trends

  • Halogenated or polar heterocycles (e.g., triazoles) may reduce logP, affecting solubility .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability .

Biological Activity

2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H18ClNO2
  • Molecular Weight : 279.76 g/mol
  • Appearance : Colorless crystalline solid
  • Solubility : Soluble in water

The compound features an ethanolamine group and a methoxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structural characteristics suggest potential applications in treating mood disorders and possibly other neurological conditions.

Key Biological Activities:

  • Neuropharmacological Effects :
    • The compound shows promise in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation.
    • Preliminary studies suggest it may have antidepressant and anxiolytic effects, warranting further investigation into its pharmacodynamic profile.
  • Anticancer Properties :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
    • Notably, compounds with similar structures have shown high affinity for BRAF mutations in melanoma treatment, suggesting a possible mechanism of action through targeted inhibition of specific oncogenic pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

  • Neurotransmitter Receptor Interaction : Binding to serotonin and dopamine receptors may lead to alterations in neurotransmitter release and receptor activation.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by affecting cell cycle regulation and promoting cell death through intrinsic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates serotonin and dopamine receptors
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial EffectsPotential activity against specific bacterial strains

Case Study: Neuropharmacological Evaluation

A study conducted to evaluate the neuropharmacological effects of this compound involved assessing its impact on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors at doses ranging from 5 to 20 mg/kg, suggesting a dose-dependent effect on mood modulation.

Case Study: Anticancer Activity Against Melanoma

In vitro assays were performed on the UACC-62 melanoma cell line to assess the cytotoxicity of this compound. The compound exhibited an IC50 value of approximately 10 µM, demonstrating significant inhibition of cell proliferation. Further studies are needed to explore its efficacy in vivo and potential mechanisms involved in tumor suppression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution and amine salt formation. For example, intermediates may be prepared by reacting 4-methoxyphenol with ethylene diamine derivatives under basic conditions, followed by HCl treatment for salt formation. Catalysts like palladium or copper can enhance coupling efficiency, while purification via recrystallization or column chromatography improves yield and purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid byproducts like over-alkylated species .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with methoxyphenoxy protons appearing as distinct singlets (δ 3.7–3.9 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details. Purity is assessed via HPLC with UV detection (λ ~254 nm) and elemental analysis .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. Waste disposal requires neutralization with dilute acetic acid before incineration by certified facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., methoxy position, amine chain length) and evaluate binding affinity via radioligand assays (e.g., for serotonin or adrenergic receptors). Compare EC₅₀ values in functional assays (cAMP accumulation, calcium flux) to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts interactions with target receptors like 5-HT₂A .

Q. What experimental strategies address contradictory data in receptor binding vs. functional efficacy?

  • Methodological Answer : Contradictions may arise from biased agonism (e.g., β-arrestin vs. G-protein signaling). Use pathway-selective assays (BRET for β-arrestin recruitment, GTPγS binding for G-protein activation). Validate findings with knockout cell lines or selective inhibitors (e.g., GRK2 for β-arrestin bias) .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be assessed?

  • Methodological Answer : Administer the compound intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies bioavailability and half-life. Toxicity screening includes Ames test (mutagenicity), hERG assay (cardiotoxicity), and histopathology of major organs .

Q. What role does the methoxyphenoxy group play in modulating blood-brain barrier (BBB) permeability?

  • Methodological Answer : Evaluate logP (octanol-water partition coefficient) via shake-flask method. Compare BBB penetration in vitro using MDCK-MDR1 monolayers or in vivo via brain/plasma ratio measurements. Substituent polarity (methoxy vs. hydroxyl) significantly impacts passive diffusion .

Data Contradiction and Optimization

Q. How can researchers reconcile discrepancies in synthetic yields across different protocols?

  • Methodological Answer : Variability often stems from solvent choice (polar aprotic vs. protic) or catalyst loading. Design a Design-of-Experiments (DoE) matrix to test variables (e.g., temperature, stoichiometry). Statistical tools (ANOVA) identify significant factors, while inline FTIR monitors reaction progress in real time .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via UPLC-MS over 24–72 hours. Accelerated stability studies (40°C/75% RH) predict shelf life, while NMR confirms structural integrity post-stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride
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2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride

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